(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate
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Overview
Description
(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is an organic compound with a cyclohexane ring structure. It is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate typically involves the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-methyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4-methyl-2-hydroxycyclohexanecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The ketone group can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-oxocyclohexanecarboxylate
- Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
- 4-Methyl-2-oxocyclohexanecarboxylic acid
Uniqueness
(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is unique due to its specific stereochemistry and the presence of both an ester and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3/t7-,8?/m0/s1 |
InChI Key |
FFVHHWOJYFCNJP-JAMMHHFISA-N |
Isomeric SMILES |
CCOC(=O)C1CC[C@@H](CC1=O)C |
Canonical SMILES |
CCOC(=O)C1CCC(CC1=O)C |
Origin of Product |
United States |
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